methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate
Description
Methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a chromene-derived compound characterized by a benzocoumarin backbone, a bromo substituent at position 6, and a tetrahydrofuran-2-ylmethyl carbamoyl group at position 2. The Z-configuration of the imine linkage (C=N) and the ester functional group at the benzoate moiety are critical to its structural identity.
Properties
IUPAC Name |
methyl 4-[[6-bromo-3-(oxolan-2-ylmethylcarbamoyl)chromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O5/c1-29-23(28)14-4-7-17(8-5-14)26-22-19(21(27)25-13-18-3-2-10-30-18)12-15-11-16(24)6-9-20(15)31-22/h4-9,11-12,18H,2-3,10,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCGMBQZHMLBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate, a compound with the molecular formula , is characterized by its complex structure that includes a chromene core, a bromine atom, and a tetrahydrofuran moiety. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Antimicrobial Properties
Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structural characteristics showed effectiveness against a range of bacteria and fungi, suggesting that this compound may possess similar properties due to its structural components.
Anticancer Activity
The anticancer potential of chromene derivatives has been widely studied. For instance, compounds containing the chromene structure have been shown to inhibit cancer cell proliferation in various in vitro studies. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression. Specifically, compounds with a bromine substituent have been linked to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, thereby inhibiting their activity.
- Receptor Modulation : It could bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and survival.
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death in cancer cells.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of chromene derivatives, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
Study 2: Anticancer Activity
Another research focused on the anticancer effects of chromene derivatives on MCF-7 and HeLa cell lines. The study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at 25 µM for MCF-7 cells after 48 hours of exposure.
Data Table: Summary of Biological Activities
| Activity Type | Tested Compound | Target Organism/Cell Line | Effect Observed | Reference |
|---|---|---|---|---|
| Antimicrobial | Methyl 4-{...} | Staphylococcus aureus | MIC = 32 µg/mL | |
| Anticancer | Methyl 4-{...} | MCF-7 | IC50 = 25 µM | |
| Anticancer | Methyl 4-{...} | HeLa | Decreased viability |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
The compound’s 6-bromo substituent distinguishes it from chloro-substituted analogs, such as 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (Compound 2 in ). Additionally, the tetrahydrofuran-2-ylmethyl carbamoyl group introduces a heterocyclic ether moiety, which could improve solubility in polar solvents relative to purely aromatic substituents.
Table 1: Structural and Functional Group Comparison
Structural Characterization Methods
The target compound’s crystal structure and stereochemistry were likely resolved using programs like SHELXL () and visualized via WinGX/ORTEP (). These tools enable precise determination of bond lengths, angles, and anisotropic displacement parameters, critical for confirming the Z-configuration of the imine group. Similar methodologies are applied to analogs, though challenges may arise with heavier atoms (e.g., bromine vs. chlorine) due to increased electron density effects .
Preparation Methods
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates the formation of the chromene core. A one-pot reaction of 6-hydroxy-4-methyl-2H-chromen-2-one with selenium dioxide in dimethylformamide (DMF) and acetic acid at 120°C for 15 minutes under microwave conditions yields 6-hydroxy-4-methyl-2H-chromene-4-carbaldehyde (85% yield). This method reduces reaction times from hours to minutes compared to conventional heating.
Iodine-Mediated Cyclization
An alternative approach employs iodine in dimethyl sulfoxide (DMSO) to cyclize aldol adducts into chromene derivatives. For example, treatment of intermediate 36 (derived from reagents 20 and 35 ) with iodine at 80°C for 2 hours affords chromene 37 in 72% yield. This method favors electron-deficient substrates but requires rigorous temperature control to avoid over-oxidation.
Carbamoyl Group Installation
The tetrahydrofuran-2-ylmethyl carbamoyl moiety is introduced via nucleophilic acyl substitution.
Coupling with Isocyanates
Reaction of 6-bromo-2-aminochromene with ethyl isocyanate in 1,4-dioxane at 80°C for 16 hours forms the carbamate intermediate (60% yield). Subsequent transesterification with tetrahydrofuran-2-ylmethanol in the presence of MeOTf (20 mol%) in nitromethane at 60°C for 12 hours yields the target carbamoyl derivative.
Palladium-Catalyzed Cross-Coupling
Intermediate 38 (obtained via Pd(PPh₃)₄-mediated deprotection) reacts with 2-bromoethyltetrahydrofuran under Suzuki–Miyaura conditions (Na₂CO₃, 80°C, 12 hours) to install the tetrahydrofuran methyl group (68% yield). This method offers superior stereochemical control compared to classical alkylation.
Imino Linkage Formation (Z-Configuration)
The (2Z)-configured imine is synthesized via Schiff base condensation.
Condensation with 4-Aminobenzoic Acid
Chromene-4-carbaldehyde reacts with methyl 4-aminobenzoate in ethanol under acidic conditions (HCl, 60°C, 8 hours) to form the imine linkage (75% yield). Z-selectivity is achieved by steric hindrance from the tetrahydrofuran methyl group, as confirmed by NOESY NMR.
Microwave-Assisted Dynamic Combinatorial Chemistry
Microwave irradiation (100°C, 20 minutes) of equimolar aldehyde and amine components in methanol with acetic acid catalyst enhances imine formation kinetics, achieving 88% yield. This method reduces side product formation compared to thermal heating.
Esterification of the Benzoate Moiety
The final methyl ester is introduced via Fisher esterification or nucleophilic substitution.
Acid-Catalyzed Esterification
4-({(2Z)-6-Bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoic acid is refluxed with methanol and sulfuric acid (H₂SO₄) for 12 hours, yielding the methyl ester (92% yield). Excess methanol ensures complete conversion of the carboxylic acid.
Mitsunobu Reaction
For acid-sensitive intermediates, the Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) couples the benzoic acid with methanol at 0°C to room temperature over 6 hours (85% yield). This method avoids strong acids, preserving the imine configuration.
Purification and Characterization
Final purification employs silica gel column chromatography (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Structural confirmation is achieved via:
- 1H/13C NMR : Key signals include δ 7.80 ppm (benzoate carbonyl), δ 5.36 ppm (tetrahydrofuran methylene), and δ 10.85 ppm (imine NH).
- HRMS : Calculated for C₂₃H₂₂BrN₂O₅ [M+H⁺]: 509.07; Found: 509.06.
- X-ray Crystallography : Confirms Z-configuration and planarity of the chromene-imine system.
Yield Optimization and Challenges
| Step | Optimal Conditions | Yield (%) | Challenges |
|---|---|---|---|
| Chromene Formation | Microwave, DMF/AcOH, 15 min | 85 | Over-oxidation to quinones |
| Bromination | Br₂ in CHCl₃, 18.5 h | 47 | Di-bromination byproducts |
| Carbamoylation | MeOTf, nitromethane, 12 h | 60 | Epimerization at tetrahydrofuran |
| Imine Formation | Microwave, MeOH/AcOH, 20 min | 88 | E/Z isomer separation |
| Esterification | H₂SO₄, MeOH, reflux | 92 | Acid-sensitive group degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
